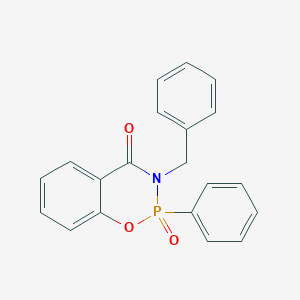

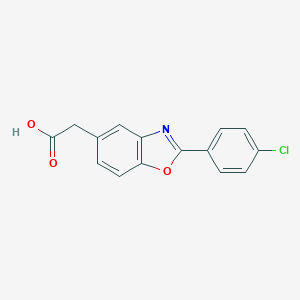

2-甲基-4-硝基-1H-咪唑-1-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc .

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . There are different examples of commercially available drugs in the market which contain 1, 3-diazole ring .

Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Chemical Reactions Analysis

Imidazole is an important heterocyclic structural motif in functional molecules and is utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

科学研究应用

抗肿瘤活性

2-甲基-4-硝基-1H-咪唑-1-甲酸甲酯属于硝基咪唑类,硝基咪唑以其在药物化学中广泛的潜在应用而闻名。研究表明,包括硝基咪唑在内的咪唑衍生物表现出显着的抗肿瘤活性。这些化合物不仅在寻找新的抗肿瘤药物方面很有趣,而且在合成具有多种生物学特性的化合物方面也很有趣。具体而言,咪唑及其相关结构的双(2-氯乙基)氨基衍生物已在临床前测试阶段表现出活性,突出了它们在癌症治疗研究中的潜力 (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009)。

药物化学应用

硝基咪唑的结构独特性,将五元芳香杂环咪唑环与硝基结合在一起,为这些衍生物在药物化学中提供了广泛的应用。这包括它们作为抗癌、抗菌、抗寄生虫剂等用途。正在进行的研究和开发工作重点是探索硝基咪唑化合物作为药物、诊断和病理探针。它们在临床环境中广泛用于治疗各种疾病,这突显了硝基咪唑衍生物在推进医学科学和治疗干预中的重要作用 (Li, Z.-Z., et al., 2018)。

苯并三唑衍生物的合成

2-甲基-4-硝基-1H-咪唑-1-甲酸甲酯还可用于合成其他化合物,例如苯并三唑衍生物,苯并三唑衍生物在制造金属钝化剂和感光材料方面很有价值。开发用于合成这些中间体的绿色化学方法展示了硝基咪唑衍生物在为各种工业应用生产环保且高效的解决方案方面的多功能性 (Gu, H., et al., 2009)。

芳香硝基化合物的催化还原

使用一氧化碳作为还原剂,将芳香硝基化合物催化还原成胺、异氰酸酯、氨基甲酸酯和尿素一直是深入研究的课题,突出了硝基咪唑衍生物的另一重要应用。这些反应在合成各种药物和工业化学品中至关重要,展示了硝基咪唑衍生物在有机合成中更广泛的化学用途 (Tafesh, A. M., & Weiguny, J., 1996)。

安全和危害

未来方向

属性

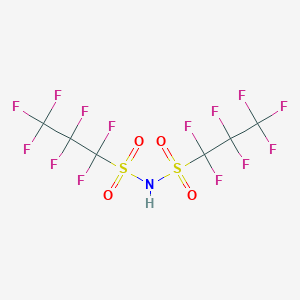

IUPAC Name |

methyl 2-methyl-4-nitroimidazole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-4-7-5(9(11)12)3-8(4)6(10)13-2/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFERRHUOXWUUFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C(=O)OC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 1-[(4-chlorophenyl)methyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B130155.png)

![2-methyl-5H-dibenzo[b,f]azepine](/img/structure/B130164.png)

![1,5-Dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B130168.png)